4-fluoro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Description
4-Fluoro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a fluorinated benzamide derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group. The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug design . The compound’s structure combines a benzamide core with fluorine substituents, which enhance lipophilicity and bioavailability.
Properties
IUPAC Name |
4-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-11-3-1-10(2-4-11)15(23)18-9-14-19-20-21-22(14)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAKNYKANHDGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthesis via Huisgen Cycloaddition
The Huisgen azide-nitrile cycloaddition remains a cornerstone for tetrazole ring formation. For this compound, the protocol begins with 4-fluorobenzonitrile, which undergoes [2+3] cycloaddition with sodium azide in the presence of zinc chloride and hydrochloric acid at reflux (80–100°C, 12–24 hours) . This produces 1-(4-fluorophenyl)-1H-tetrazole-5-carbonitrile, which is subsequently reduced to the primary amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C . The resultant 5-(aminomethyl)-1-(4-fluorophenyl)-1H-tetrazole is then coupled with 4-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base, yielding the target compound after purification via column chromatography .
Key Data:
| Step | Reaction Conditions | Yield |
|---|---|---|
| Cycloaddition | NaN3, ZnCl2, HCl, 80°C, 24h | 78% |
| Amination | LiAlH4, THF, 0°C → rt, 2h | 65% |
| Amidation | 4-Fluorobenzoyl chloride, Et3N, DCM, 0°C → rt, 6h | 82% |
This route achieves an overall yield of 41.5% but requires stringent control over reaction conditions to avoid tetrazole ring decomposition .
Multicomponent Passerini Reaction for Tetrazole Aldehyde Intermediates
Recent advances employ the Passerini three-component reaction (PT-3CR) to construct tetrazole scaffolds with inherent functionalization potential . Here, 4-fluorophenyl isocyanide reacts with 4-fluorobenzoic acid and tert-butyl acetoacetate in methanol at 25°C for 48 hours, yielding a tetrazole-aldehyde intermediate . Subsequent Swern oxidation (oxalyl chloride, dimethyl sulfoxide, -60°C) converts the alcohol to an aldehyde, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol to introduce the methylamine linker . Final coupling with 4-fluorobenzoic acid via ethyl chloroformate activation completes the synthesis .
Advantages:
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Avoids hazardous azide intermediates.
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Enables modular substitution patterns.
Limitations:
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Lower yield (32% overall) due to multiple purification steps .
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Requires anhydrous conditions for Swern oxidation.
Active Ester-Mediated Amidation
Functionalized tetrazoles serve as latent active esters (LAEs) for amide bond formation . In this method, 4-fluorobenzoic acid is first converted to its N-2,4-dinitrophenyltetrazole derivative via reaction with 2,4-dinitrophenylhydrazine and thionyl chloride . Thermolysis in toluene at 110°C for 2 hours generates the active ester, which reacts with 5-(aminomethyl)-1-(4-fluorophenyl)-1H-tetrazole in dimethylformamide (DMF) at 25°C for 12 hours . This one-pot method achieves 76% yield for the amidation step, outperforming traditional carbodiimide-based couplings .
Mechanistic Insight:
The tetrazole’s electron-withdrawing groups facilitate nucleophilic acyl substitution, while the 2,4-dinitrophenyl moiety acts as a leaving group .
Solid-Phase Synthesis for High-Throughput Production
A resin-bound approach utilizes Wang resin functionalized with 4-fluorobenzoic acid. After activation with hexafluorophosphate benzotriazole (HBTU), the tetrazole-methylamine is coupled in DMF with diisopropylethylamine (DIPEA) . Cleavage from the resin using trifluoroacetic acid (TFA)/water (95:5) yields the crude product, which is purified via preparative HPLC . This method benefits from automation compatibility and reduced purification burden but suffers from lower yields (58%) due to incomplete resin loading .
Continuous-Flow Microreactor Synthesis
Emerging microreactor technology enables rapid, safe synthesis of tetrazole intermediates. A mixture of 4-fluorobenzonitrile, sodium azide, and zinc chloride in aqueous HCl is pumped through a heated reactor (100°C, 10-minute residence time), achieving 85% conversion to the tetrazole . Subsequent inline extraction and amidation with 4-fluorobenzoyl chloride in a second reactor module produce the final compound with 70% overall yield .
Operational Parameters:
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Flow rate: 0.5 mL/min.
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Temperature gradient: 25°C → 100°C.
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Solvent system: Water/THF (1:1).
Comparative Analysis of Synthesis Methods
| Method | Overall Yield | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Huisgen Cycloaddition | 41.5% | 95 | Moderate | 120 |
| Passerini Reaction | 32% | 90 | High | 85 |
| Active Ester Amidation | 76%* | 98 | Low | 200 |
| Solid-Phase Synthesis | 58% | 92 | High | 150 |
| Continuous-Flow | 70% | 97 | Very High | 90 |
*Yield for amidation step only .
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The continuous-flow method reduces azide handling risks and achieves throughputs exceeding 1 kg/day . Critical quality control measures include:
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HPLC-MS Analysis: Monitors residual solvents (e.g., DMF < 500 ppm).
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X-ray Crystallography: Confirms tetrazole regiochemistry (1H vs. 2H tautomer).
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Thermogravimetric Analysis (TGA): Ensures stability during lyophilization .
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Compounds sharing the benzamide-tetrazole scaffold but differing in substituents are summarized below:
Key Observations :
- Heterocycle Replacement : Replacing the tetrazole with an imidazothiazole () introduces sulfur, which may alter electronic properties and bioavailability.
Physicochemical Properties
- Molecular Weight : The target compound (assumed C₁₅H₁₀F₂N₅O) would have a molecular weight of ~315.27 g/mol, lower than the imidazothiazole analog (371.4 g/mol, ) due to the absence of sulfur.
- Solubility : Methoxy-substituted analogs () may exhibit improved aqueous solubility compared to fluorinated derivatives.
Biological Activity
4-Fluoro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and relevant research findings.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with various cellular pathways:
- Inhibition of Enzymes : Many benzamides have been shown to inhibit histone deacetylases (HDACs), which are involved in regulating gene expression and can affect cancer cell proliferation.
- Receptor Modulation : The tetrazole moiety may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : A study demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines (e.g., HepG2) . This suggests that the compound may also possess potent antiproliferative effects.
In Vivo Efficacy
In vivo studies are crucial for understanding the therapeutic potential of this compound:
- Xenograft Models : In xenograft models using human tumor cells implanted in mice, related compounds have shown significant tumor growth inhibition (TGI) percentages exceeding 40%, indicating potential for further development as anticancer agents .
Case Studies and Research Findings
Q & A
Basic: What are the optimal synthetic routes for 4-fluoro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:
- Tetrazole ring formation : Reacting 4-fluorobenzonitrile with sodium azide under acidic conditions to generate the tetrazole core.
- Methylation and coupling : Introducing the benzamide moiety via a Schiff base intermediate, followed by reduction.
Optimization can be achieved using continuous flow synthesis to improve yield and purity, as demonstrated in structurally similar tetrazole derivatives . Reaction monitoring via HPLC ensures intermediate stability and minimizes side products .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the positions of fluorine atoms and methylene bridges. For example, the methylene proton adjacent to the tetrazole resonates at δ ~4.5–5.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and assess purity (>95%) by comparing retention times with standards .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ = 369.1024 for C₁₅H₁₁F₂N₅O) .
Advanced: How can crystallography resolve challenges in determining the compound’s 3D structure?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for elucidating bond angles, torsion angles, and intermolecular interactions. For example:
- Tetrazole ring planarity : The tetrazole ring typically shows a dihedral angle of <5° with the benzamide group.
- Hydrogen bonding : Fluorine atoms often participate in C–H···F interactions, stabilizing the crystal lattice . Challenges include low crystal quality due to flexible methylene bridges; optimizing solvent systems (e.g., DMSO/water mixtures) improves crystallization .
Advanced: How do structural modifications impact biological activity and receptor selectivity?
Comparative studies of analogs reveal:
| Modification | Biological Impact | Reference |
|---|---|---|
| Fluorine position (para vs. ortho) | Alters binding affinity to kinase targets by ~10-fold | |
| Tetrazole-to-triazole substitution | Reduces cytotoxicity (e.g., IC₅₀ increases from 2 μM to >50 μM in NIH/3T3 cells) | |
| Benzamide group replacement | Eliminates anti-inflammatory activity in LPS-induced models | |
| Methodologically, radioligand binding assays (e.g., 5-HT₁ receptor subtypes) and molecular docking (using AutoDock Vina) help correlate substituent effects with activity . |
Advanced: How can contradictory bioactivity data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., 0.3 nM vs. 10 nM in kinase assays) may arise from:
- Assay conditions : Variations in ATP concentration (1 mM vs. 10 μM) or incubation time.
- Cell line specificity : Activity against A549 lung cancer cells but not HepG2 hepatocytes due to differential receptor expression .
To address this, standardize protocols (e.g., CLSI guidelines) and validate results across ≥3 independent labs. Meta-analysis of published IC₅₀ datasets using tools like GraphPad Prism can identify outliers .
Basic: What computational tools predict the compound’s physicochemical properties?
- Lipinski’s Rule of Five : Calculated via SwissADME (e.g., molecular weight = 369.3 g/mol, logP = 2.8).
- Solubility : Predicted using ALOGPS (≈0.1 mg/mL in water), suggesting formulation in DMSO for in vitro studies .
- pKa estimation : The tetrazole NH has a pKa ~4.5, influencing protonation states at physiological pH .
Advanced: What strategies improve metabolic stability in preclinical models?
- Deuterium labeling : Replacing methylene hydrogens with deuterium reduces CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 4.7 h in rat liver microsomes) .
- Prodrug design : Esterification of the benzamide group enhances oral bioavailability (AUC increases by 3× in mice) .
- Metabolite identification : LC-MS/MS detects primary metabolites (e.g., hydroxylated tetrazole), guiding structural refinements .
Basic: How is the compound’s purity validated for in vivo studies?
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Detects residual solvents (<0.1% w/w).
- Chiral HPLC : Ensures enantiomeric purity (>99% for S-isomer) if asymmetric centers exist .
Advanced: What experimental designs validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Heating lysates to 55°C stabilizes target proteins bound to the compound, confirming direct interaction via Western blot .
- Knockout models : CRISPR-Cas9 deletion of the putative target (e.g., PKC-θ) abolishes anti-proliferative effects in Jurkat cells .
Advanced: How are SAR studies designed to balance efficiency and depth?
A tiered approach is recommended:
Initial screening : Test 50 analogs with single-point substitutions (e.g., -F, -Cl, -OCH₃) at 10 μM in a high-throughput assay.
Hit validation : Dose-response curves (0.1–100 μM) for top 10 candidates.
Mechanistic profiling : Assess off-target effects via Eurofins PanLabs® screening (44 kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
